molecular formula C12H18ClNO B11212260 [(3-Chlorophenyl)methyl](3-ethoxypropyl)amine

[(3-Chlorophenyl)methyl](3-ethoxypropyl)amine

Cat. No.: B11212260
M. Wt: 227.73 g/mol
InChI Key: IKBXRWZGIAUKQI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClNO It is a derivative of amine, characterized by the presence of a chlorophenyl group and an ethoxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(3-Chlorophenyl)methyl]amine: Lacks the ethoxypropyl group, resulting in different chemical properties and reactivity.

    (3-Chlorophenyl)methylamine: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.

    (4-Chlorophenyl)methylamine: Positional isomer with the chlorine atom at the para position, leading to variations in reactivity and applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C12H18ClNO/c1-2-15-8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,2,4,7-8,10H2,1H3

InChI Key

IKBXRWZGIAUKQI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

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